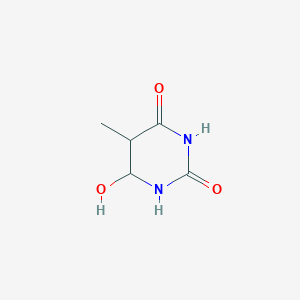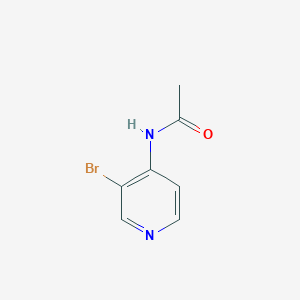
N-(3-bromopyridin-4-yl)acetamide
Vue d'ensemble
Description
“N-(3-bromopyridin-4-yl)acetamide” is a synthetic chemical compound with the molecular formula C7H7BrN2O . It is known for its potential use in scientific research.
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a study describes the synthesis of a series of novel pyridine derivatives via a palladium-catalyzed Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine and N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .Applications De Recherche Scientifique
N-(3-bromopyridin-4-yl)acetamide has been used in the synthesis of novel sulphonamide derivatives, showing good antimicrobial activity. Compounds synthesized from acetamide derivatives demonstrated high activity against various strains (Fahim & Ismael, 2019).
This compound is involved in rearrangement reactions with acyl chlorides and triethylamine, yielding pyridin-4-yl α-substituted acetamide products. This rearrangement is a result of nucleophilic aromatic substitution, suggesting a formal two-carbon insertion (Getlik et al., 2013).
In the search for antiallergic agents, N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides have been synthesized using aminopyridine and acetamide derivatives. These compounds demonstrated potent antiallergic activity in various assays (Menciu et al., 1999).
N-(6-Bromo-4-oxochroman-3-yl)acetamide, a related compound, has been studied for its potential in producing β-adrenergic blocking agents. Its derivatives demonstrated interesting chemical properties and potential medicinal applications (Lap & Williams, 1976).
N-(5-Aminopyridin-2-yl)acetamide has been analyzed for its antidiabetic activity. Molecular docking analysis suggested that it could act as a good inhibitor against diabetic nephropathy (Asath et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
N-(3-bromopyridin-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c1-5(11)10-7-2-3-9-4-6(7)8/h2-4H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVBYEXIVJEZSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=NC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449268 | |
| Record name | N-(3-bromopyridin-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromopyridin-4-yl)acetamide | |
CAS RN |
13535-03-0 | |
| Record name | N-(3-bromopyridin-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



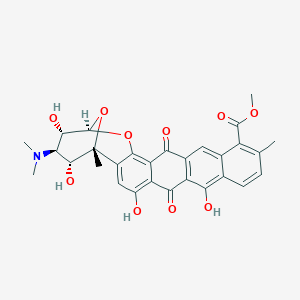
![N-[(Benzyloxy)carbonyl]norleucine](/img/structure/B78778.png)


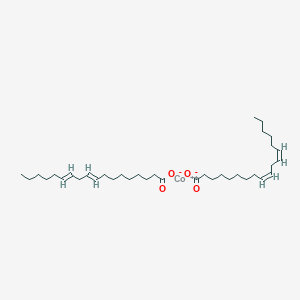
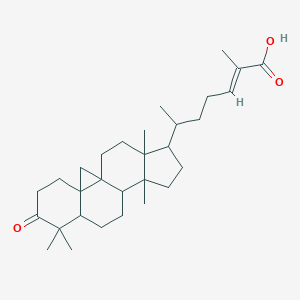
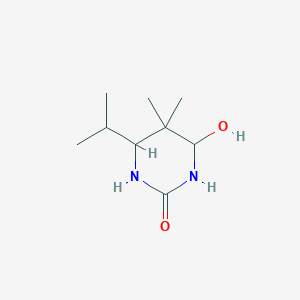
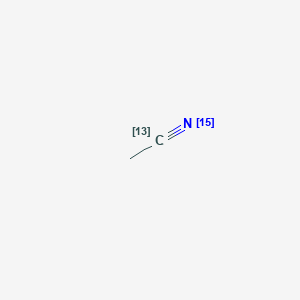
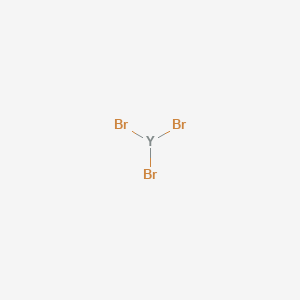
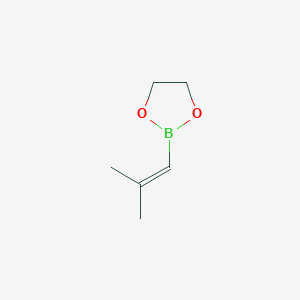
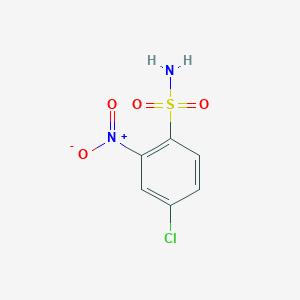
![2-[2-Amino-6-(pyridin-2-ylmethylsulfanyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B78800.png)
